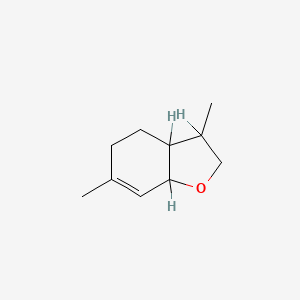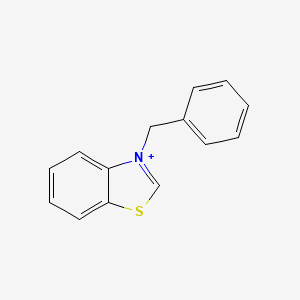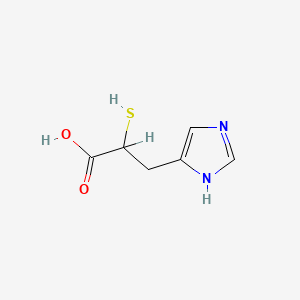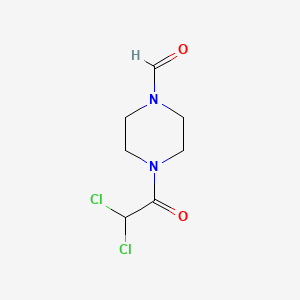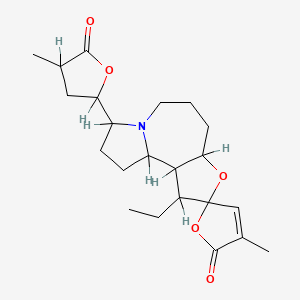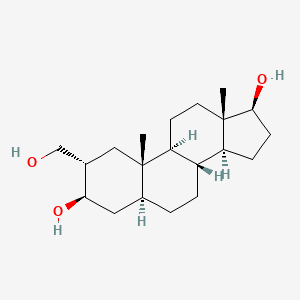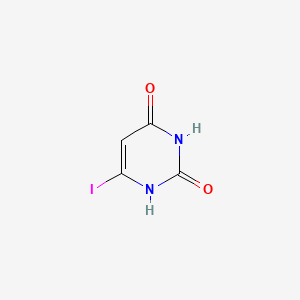
6-Iodouracil
Übersicht
Beschreibung
6-Iodouracil is a halogenated derivative of uracil . It is a small molecule with the molecular formula C4H3IN2O2 .
Synthesis Analysis
The synthesis of 6-Iodouracil has been attempted from 6-Chlorouracil . In a study, 6-iodouridine (6IUrd) was synthesized as an alternative to 6-iodo-2’-deoxyuridine (6IdU), which was found to be unstable in an aqueous solution . The synthesis involved a one-pot organic synthesis process using a single solvent .Molecular Structure Analysis
The molecular structure of 6-Iodouracil consists of four carbon atoms, three hydrogen atoms, one iodine atom, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
The photoreaction of 5-iodouracil (IU) in a DNA strand is initiated by the generation of an uracil radical at the C5 position of a 5-halouracil . The generation of the uracil radical proceeds through homolytic and heterolytic pathways .Physical And Chemical Properties Analysis
6-Iodouracil has a molecular weight of 237.98 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are 237.92392 g/mol . The topological polar surface area is 58.2 Ų .Wissenschaftliche Forschungsanwendungen
Halogen Oxygen Bonding
6-Iodouracil has been studied for its halogen oxygen bonding properties . The strongest interaction was found in the structure of 6-iodouracil, which displayed the largest (13%) reduction of the sum of van der Waals (vdW) radii for the contact atoms . Despite this, halogen bonding plays a role in determining the crystal packing of 6-halouracils, acting alongside conventional hydrogen bonds .
Crystal Engineering
The general ability of pyrimidine nucleobases to provide electron donating groups to halogen bonding was confirmed in three crystals and cocrystals containing uracil with the halogen atom at the C6 position . In these compounds, among the two nucleophilic oxygen atoms in the C=O moiety, only the urea carbonyl oxygen O1 can act as halogen bond acceptor, being not saturated by conventional hydrogen bonds .
Cross-Coupling Reactions
6-Iodouracil has been used in cross-coupling reactions . For example, adding CuI (20 mol%) to the latter conditions enabled the Sonogashira coupling reaction of 6-iodouracil with phenylacetylene to be compatible with this approach. As a result, the desired 6-alkynylated uracil was obtained in a good yield .
Radiobiological Effectiveness
The electron emission from 6-iodouracil is substantially enhanced over that from uracil or water . This property of 6-iodouracil has been studied in collisions with fast C6+ ions .
Safety and Hazards
Wirkmechanismus
Target of Action
6-Iodouracil, similar to its analog 5-Iodouracil, primarily targets the enzyme Dihydropyrimidine dehydrogenase [NADP (+)] . This enzyme plays a crucial role in the metabolism of pyrimidine bases, which are key components of nucleic acids.
Mode of Action
It is believed to act similarly to 5-iodouracil and other uracil derivatives, which inhibit the function of their target enzymes, disrupting the synthesis of dna and rna . This disruption can lead to the inhibition of cell growth and division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The biochemical pathways affected by 6-Iodouracil are likely to involve the pyrimidine metabolism pathway . By inhibiting Dihydropyrimidine dehydrogenase, 6-Iodouracil can disrupt the balance of pyrimidine nucleotides, leading to imbalances in DNA and RNA synthesis . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
Result of Action
The primary result of 6-Iodouracil’s action is the inhibition of cell growth and division . By disrupting the balance of pyrimidine nucleotides, it can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of 6-Iodouracil can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the action of 6-Iodouracil .
Eigenschaften
IUPAC Name |
6-iodo-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLZHGYKGYWHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195389 | |
| Record name | 6-Iodouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodouracil | |
CAS RN |
4269-94-7 | |
| Record name | 6-Iodouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4269-94-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Iodouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-Iodouracil useful in synthesizing modified uracil derivatives?
A1: 6-Iodouracil is a valuable precursor in organic synthesis. Its reactivity stems from the iodine atom at the 6th position of the uracil ring. This iodine can be readily substituted with various functional groups using reactions like halogen-magnesium exchange. [] This allows for the efficient preparation of a wide range of 5- and 6-substituted uracil derivatives, including those with pharmaceutical relevance, such as Emivirine and HEPT precursors. []
Q2: Can you explain the interaction of 6-Iodouracil with transition metal complexes?
A2: 6-Iodouracil demonstrates interesting reactivity with low-valent transition metal complexes, specifically palladium(0) and platinum(0). [, ] It undergoes oxidative addition reactions with these complexes, primarily yielding cis-oxidative adducts. Interestingly, in solutions containing palladium, these cis-adducts undergo isomerization to their trans isomers. [, ] This reactivity could be potentially exploited in developing novel catalytic systems or for designing metal-based drugs.
Q3: How does the halogen atom in 6-halouracils influence their crystal structures?
A3: Research indicates that the halogen atom in 6-halouracils, including 6-Iodouracil, plays a significant role in their crystal packing. [] Unlike 5-halouracils, where hydrogen bonding dominates intermolecular interactions, 6-halouracils utilize halogen bonding alongside conventional hydrogen bonds. [] The urea carbonyl oxygen (O1) in these molecules acts as the halogen bond acceptor. While these halogen bonds are generally weak, with 6-Iodouracil exhibiting the strongest interaction among the 6-halouracils studied, they contribute significantly to the overall crystal packing arrangement. []
Q4: What are the limitations of using 6-Iodouracil as a potential radiosensitizer?
A4: While theoretical studies suggested 6-Iodouracil might act as a radiosensitizer, experimental studies revealed its instability in aqueous solutions. [] This instability arises from the susceptibility of the carbon-iodine bond to hydrolysis, leading to the rapid formation of 6-iodouracil. [] This hydrolysis, occurring through an SN1-type mechanism, poses a significant challenge to its potential use as a radiosensitizer, as it would decompose before reaching its target in biological systems. []
Q5: Are there any known synthetic routes for producing 6-Ethynyluracil, a derivative of 6-Iodouracil?
A5: Yes, 6-Ethynyluracil, a thiol-specific alkylating pyrimidine, can be synthesized using 6-Iodouracil as a starting material. One approach involves reacting silylated 6-Iodouracil with trimethylsilylacetylene in the presence of a palladium/copper catalyst. This reaction yields 6-[(trimethylsilyl)ethynyl]uracil, which is then converted to 6-Ethynyluracil by refluxing in methanol. []
Q6: What analytical techniques are employed in characterizing and studying 6-Iodouracil and its derivatives?
A6: Various analytical techniques are utilized to characterize and study 6-Iodouracil and its derivatives. These include:
- High-Performance Liquid Chromatography (HPLC): Used for separating, identifying, and quantifying 6-Iodouracil and its derivatives in mixtures. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps analyze the compound's absorption and transmission of light, providing insights into its electronic structure. []
- X-ray Diffraction: Used to determine the crystal structures of 6-Iodouracil and its derivatives, revealing valuable information about their intermolecular interactions and packing arrangements. []
Q7: What is the significance of the photochemical reactions involving 5- and 6-Iodouracils?
A7: The photochemistry of 5- and 6-Iodouracils, particularly in the presence of allylsilanes and alkenes, offers a valuable synthetic route to various C5 and C6-substituted uracils. [, ] This photo-induced reaction provides a convenient method for introducing desired substituents at specific positions on the uracil ring, expanding the scope for creating diverse uracil derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





